molecular formula C12H9Cl2NOS B10975587 3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10975587
M. Wt: 286.2 g/mol
InChI Key: PGSWCRJKVWZFPZ-UHFFFAOYSA-N
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Description

N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide: is a chemical compound with the molecular formula C12H9Cl2NOS. It is a derivative of benzothiophene, a heterocyclic compound containing sulfur and benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichloro-1-benzothiophene-2-carboxylic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of drugs targeting specific molecular pathways. Its unique structure makes it a candidate for drug discovery and development .

Industry: In the industrial sector, N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide is unique due to the presence of both allyl and dichloro substituents. These functional groups confer distinct reactivity and biological activity compared to similar compounds. For example, the allyl group can participate in additional chemical reactions, such as polymerization or cross-linking, which may not be possible with other derivatives .

Properties

Molecular Formula

C12H9Cl2NOS

Molecular Weight

286.2 g/mol

IUPAC Name

3,4-dichloro-N-prop-2-enyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H9Cl2NOS/c1-2-6-15-12(16)11-10(14)9-7(13)4-3-5-8(9)17-11/h2-5H,1,6H2,(H,15,16)

InChI Key

PGSWCRJKVWZFPZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Cl

Origin of Product

United States

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